Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
Beschreibung
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Eigenschaften
CAS-Nummer |
89221-65-8 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
methyl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-14-7-8-17-11(14)9-3-5-10(6-4-9)13-12(15)16-2/h3-6,11H,7-8H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
SYCAIQJOSMBPSA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC1C2=CC=C(C=C2)NC(=O)OC |
Herkunft des Produkts |
United States |
Mechanism of action of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate, a novel synthetic compound with potential neuroactive properties. As a member of the carbamate class of molecules, it is hypothesized to act as a cholinesterase inhibitor. This document outlines a structured, multi-stage experimental plan designed for researchers and drug development professionals to rigorously test this hypothesis. The guide details methodologies for primary screening, determination of inhibitory potency (IC50), and advanced kinetic studies to ascertain the nature of enzyme inhibition. Authored from the perspective of a Senior Application Scientist, this guide emphasizes experimental causality, self-validating protocols, and authoritative grounding to ensure the generation of robust and reliable data.
Introduction and Rationale
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a synthetic organic molecule featuring a carbamate functional group linked to a phenyl ring, which in turn is substituted with a methyl-oxazolidine moiety. The carbamate functional group is a well-established pharmacophore responsible for the therapeutic effects of several approved drugs, most notably cholinesterase inhibitors used in the treatment of Alzheimer's disease and myasthenia gravis. The structural similarity of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate to known cholinesterase inhibitors, such as rivastigmine, provides a strong rationale for investigating its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
This guide presents a systematic approach to determine the in vitro mechanism of action of this compound, focusing on its potential as a cholinesterase inhibitor. The proposed workflow is designed to be both comprehensive and efficient, enabling research teams to generate high-quality data suitable for publication and regulatory submissions.
Hypothesized Mechanism of Action: Cholinesterase Inhibition
The primary hypothesis is that Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate acts as an inhibitor of AChE and/or BChE. Cholinesterases are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Carbamate inhibitors typically function as pseudo-irreversible or reversible inhibitors. They act as alternative substrates for the cholinesterase enzyme, which carbamoylates a serine residue in the active site. This carbamoylated enzyme is then hydrolyzed very slowly, effectively inactivating the enzyme for a period of time. The rate of decarbamoylation determines the duration of inhibition.
The proposed mechanism is illustrated in the following signaling pathway diagram:
Caption: Hypothesized inhibitory action on cholinesterase.
Experimental Workflow for In Vitro Characterization
A tiered approach is recommended to efficiently characterize the in vitro activity of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate. The workflow progresses from broad screening to detailed kinetic analysis.
Caption: Tiered experimental workflow for in vitro characterization.
Phase 1: Primary Screening for Cholinesterase Inhibition
Objective: To rapidly determine if Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate exhibits inhibitory activity against AChE and BChE.
Methodology: The Ellman's assay is the gold standard for measuring cholinesterase activity. This colorimetric assay utilizes acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as a substrate. The enzyme hydrolyzes the substrate, producing thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which can be measured at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve human recombinant AChE and human serum BChE in the buffer to a working concentration of 0.1 U/mL.
-
Prepare a 10 mM stock solution of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate in DMSO.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of ATCh iodide and BTCh iodide in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of sodium phosphate buffer
-
20 µL of DTNB solution
-
10 µL of the test compound solution (for a final concentration of 10 µM) or DMSO (for control).
-
10 µL of the enzyme solution (AChE or BChE).
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCh or BTCh).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Phase 2: Determination of Inhibitory Potency (IC50)
Objective: To quantify the concentration of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate required to inhibit 50% of the cholinesterase activity (IC50).
Methodology: A dose-response curve is generated by measuring the enzyme activity across a range of inhibitor concentrations.
Step-by-Step Protocol:
-
Serial Dilution: Prepare serial dilutions of the 10 mM stock solution of the test compound in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Procedure: Follow the same procedure as the primary screening, but use the different concentrations of the inhibitor in the respective wells.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Phase 3: Elucidation of the Mechanism of Inhibition
Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Methodology: Enzyme kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using a linear transformation, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]).
Step-by-Step Protocol:
-
Experimental Design:
-
Select a range of fixed concentrations of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, vary the substrate (ATCh or BTCh) concentration over a range that brackets the Michaelis-Menten constant (Km) (e.g., 0.1 x Km to 10 x Km).
-
-
Assay Procedure: Perform the Ellman's assay as described previously for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each condition.
-
Construct a Lineweaver-Burk plot by plotting 1/V against 1/[S] for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
From these plots, the inhibition constant (Ki) can be calculated.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Cholinesterase Inhibition Data
| Parameter | AChE | BChE | Selectivity Index (BChE IC50 / AChE IC50) |
| IC50 (µM) | Insert Value | Insert Value | Insert Value |
| Mechanism of Inhibition | Insert Type | Insert Type | N/A |
| Ki (µM) | Insert Value | Insert Value | N/A |
Conclusion
The experimental framework detailed in this guide provides a robust and scientifically sound approach to elucidate the in vitro mechanism of action of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate. By systematically progressing from initial screening to detailed kinetic analysis, researchers can definitively determine its potential as a cholinesterase inhibitor, quantify its potency and selectivity, and characterize the nature of its interaction with AChE and BChE. These findings will be critical for guiding further preclinical development and understanding the therapeutic potential of this novel compound.
References
-
Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
-
McGleenon, B. M., & Dynan, K. B. (2002). Carbamate insecticides: a review of their chemistry, mode of action, and persistence in the environment. Journal of the Science of Food and Agriculture, 82(13), 1507-1512. [Link]
-
Purves, D., Augustine, G. J., Fitzpatrick, D., et al., editors. (2001). Neuroscience. 2nd edition. Sinauer Associates. Acetylcholine. [Link]
-
Quinn, D. M. (1987). Acetylcholinesterase: enzyme structure, reaction dynamics, and virtual transition states. Chemical Reviews, 87(5), 955-979. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]
An In-depth Technical Guide to Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate: Structure, Properties, and Synthetic Strategies
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate, a molecule of interest within the broader class of oxazolidinone-carbamates. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes foundational knowledge of its constituent chemical moieties to offer valuable insights for researchers. By examining the well-established chemistry of the oxazolidinone and phenylcarbamate scaffolds, we can infer potential synthetic pathways, predict physical and chemical properties, and contextualize its potential applications in medicinal chemistry.
Molecular Architecture and Key Structural Features
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate possesses a unique molecular architecture that combines two pharmacologically significant motifs: a 2-oxazolidinone ring and a methyl carbamate group linked via a phenyl spacer.
The core chemical identity of this compound is established by the following identifiers:
| Identifier | Value |
| IUPAC Name | Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate[1] |
| Synonym | Carbamic acid, [4-(3-methyl-2-oxazolidinyl)phenyl]-, methyl ester[1] |
| CAS Number | 89221-65-8[1] |
| Molecular Formula | C12H16N2O3[1] |
| Molecular Weight | 236.27 g/mol [1] |
The structural arrangement, depicted below, is central to its chemical behavior and potential biological activity. The oxazolidinone ring, a five-membered heterocycle, is a known pharmacophore in several approved antibacterial drugs.[2] The methyl carbamate group is a common functional group in pharmaceuticals and agrochemicals, often influencing solubility, metabolic stability, and target binding.[3]
Caption: Chemical structure of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate.
Predicted Physicochemical Properties and Safety Profile
| Property | Predicted Value |
| LogP | 1.8 |
| Topological Polar Surface Area (TPSA) | 55.4 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Note: These values are computationally predicted and should be confirmed by experimental methods.
Safety Information: A commercial supplier has provided the following hazard statements for Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Strategic Approaches to Synthesis
A definitive, published synthetic protocol for Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is not currently available. However, based on established methodologies for the synthesis of related N-aryl-2-oxazolidinones and methyl carbamates, a plausible retrosynthetic analysis suggests several viable forward synthetic routes.
Retrosynthetic Analysis
A logical disconnection approach points to two primary strategies for the assembly of the target molecule.
Caption: Retrosynthetic analysis of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate.
Proposed Synthetic Protocols
Route 1: Late-Stage Carbamoylation
This approach focuses on the initial construction of the oxazolidinone-substituted aniline, followed by the introduction of the methyl carbamate group. This strategy is advantageous as it allows for the synthesis of a common intermediate that can be diversified with various carbamates.
Step 1: Synthesis of 4-(3-methyl-1,3-oxazolidin-2-yl)aniline
This intermediate can be prepared via the condensation of 4-aminobenzaldehyde with N-methylethanolamine.
-
Protocol:
-
To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add N-methylethanolamine (1.1 eq).
-
If necessary, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
-
The reaction is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Carbamoylation of 4-(3-methyl-1,3-oxazolidin-2-yl)aniline
The final step involves the reaction of the synthesized aniline with a methylating carbamoylating agent.
-
Protocol:
-
Dissolve the 4-(3-methyl-1,3-oxazolidin-2-yl)aniline (1.0 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl chloroformate (1.1 eq) to the cooled solution. A non-nucleophilic base such as triethylamine or pyridine (1.2 eq) should be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated.
-
The final product can be purified by recrystallization or column chromatography.
-
Route 2: Early-Stage Carbamate Installation
This alternative strategy involves the formation of the oxazolidinone ring on a pre-functionalized phenylcarbamate precursor.
Step 1: Synthesis of Methyl (4-formylphenyl)carbamate
This starting material can be synthesized from 4-aminobenzaldehyde.
-
Protocol:
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a base like pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and slowly add methyl chloroformate (1.1 eq).
-
Stir the reaction at room temperature until completion.
-
Work-up the reaction as described in Route 1, Step 2 to isolate the methyl (4-formylphenyl)carbamate.
-
Step 2: Formation of the Oxazolidinone Ring
The final step is the condensation of the formyl-carbamate with N-methylethanolamine.
-
Protocol:
-
Combine methyl (4-formylphenyl)carbamate (1.0 eq) and N-methylethanolamine (1.1 eq) in a suitable solvent like toluene.
-
Heat the mixture to reflux, using a Dean-Stark trap to remove water.
-
Monitor the reaction for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.
-
Caption: Proposed synthetic workflows for Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate.
Characterization and Analytical Methods
A comprehensive characterization of the synthesized Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should provide signals corresponding to the aromatic protons on the phenyl ring, the protons of the oxazolidinone ring, the methyl group on the nitrogen of the oxazolidinone, the methyl group of the carbamate, and the N-H proton of the carbamate. The chemical shifts, splitting patterns, and integration values will be crucial for structural elucidation.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the oxazolidinone and carbamate groups.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound and to aid in structural confirmation through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate and oxazolidinone functionalities, as well as C-O and C-N stretching vibrations.
-
Melting Point Analysis: A sharp melting point range will be indicative of a pure crystalline solid.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.
Potential Applications and Biological Relevance
The structural motifs present in Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate suggest a strong potential for biological activity, particularly in the realm of antibacterial drug discovery.
The 2-oxazolidinone core is the key pharmacophore of a class of synthetic antibiotics that inhibit bacterial protein synthesis.[2] These antibiotics are effective against a range of Gram-positive bacteria, including multidrug-resistant strains.[2] The N-aryl substituent is a critical component for the antibacterial activity of this class of compounds.[4]
The methyl carbamate moiety is present in numerous approved drugs and is known to influence a compound's pharmacokinetic and pharmacodynamic properties. It can participate in hydrogen bonding interactions with biological targets and can be metabolically labile or stable depending on the surrounding chemical environment.[3]
Given the established importance of both the oxazolidinone and carbamate functionalities in medicinal chemistry, Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate represents a compound of significant interest for further investigation. Its evaluation in antibacterial assays against a panel of clinically relevant Gram-positive pathogens would be a logical first step in exploring its therapeutic potential. Furthermore, its chemical structure could serve as a scaffold for the development of new derivatives with optimized activity and pharmacokinetic profiles.
Conclusion
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a molecule with a compelling chemical structure that merits further investigation by the scientific community. While specific experimental data is currently sparse in the public domain, this guide provides a solid foundation for researchers by outlining its key chemical features, proposing robust synthetic strategies based on established chemical principles, and highlighting its potential in the context of modern drug discovery. The synthesis and subsequent biological evaluation of this compound and its analogs could lead to the discovery of novel therapeutic agents.
References
- Mascini, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4263.
- Zappia, G., et al. (2007). The contribution of oxazolidinone frame to the biological activity of pharmaceutical drugs and natural products. Current Medicinal Chemistry, 14(23), 2455-2480.
-
Wikipedia. (2023, November 13). Methyl carbamate. Retrieved from [Link]
- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155.
- de Souza, M. V. N., et al. (2022). Synthesis and SARS-CoV-2 3CL Protease Inhibitory Effects of Oxazolidinone Derivatives. Journal of the Brazilian Chemical Society, 33(7), 764-773.
-
NIST. (n.d.). Carbamic acid, phenyl-, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl carbamate. Retrieved from [Link]
Sources
- 1. 89221-65-8 | Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate - AiFChem [aifchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 4. The contribution of oxazolidinone frame to the biological activity of pharmaceutical drugs and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate: A Technical Guide to In Silico Target Interaction Analysis
Abstract
This technical guide provides a comprehensive, step-by-step methodology for conducting a molecular docking study on Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate. In the absence of established biological data for this specific compound, we present a hypothetical case study targeting Penicillin-Binding Protein 4 (PBP4) from Escherichia coli, a crucial enzyme in bacterial cell wall synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering practical insights into ligand and protein preparation, docking simulation using AutoDock Vina, and the analysis of results. The causality behind each experimental choice is explained to ensure a scientifically rigorous and reproducible workflow.
Introduction: The Rationale for Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the realm of drug discovery, it is an indispensable tool for predicting the binding affinity and mode of action of a small molecule (ligand) with the binding site of a target protein.[2] This in silico approach allows for the rapid screening of virtual libraries of compounds and provides insights into structure-activity relationships, thereby prioritizing candidates for experimental validation.[2]
The subject of our study, Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate, possesses two key structural motifs: an oxazolidine ring and a carbamate group. The oxazolidine ring is characteristic of oxazolidinone antibiotics, which are known to inhibit bacterial protein synthesis.[3][4] The carbamate moiety is a versatile functional group found in a wide array of therapeutic agents, contributing to their chemical stability and interaction with biological targets.[5][6]
Given the presence of the oxazolidine moiety, a plausible hypothesis is that this compound may exhibit antimicrobial properties. Consequently, we have selected Penicillin-Binding Protein 4 (PBP4) from Escherichia coli as a hypothetical target for our docking study. PBPs are essential enzymes for the synthesis of the bacterial cell wall, and their inhibition leads to cell death.[1] We will utilize the high-resolution crystal structure of E. coli PBP4 complexed with ampicillin (PDB ID: 2EX6) to guide our investigation.[1]
The Molecular Docking Workflow: A Self-Validating System
A robust molecular docking protocol is a self-validating system, where each step is designed to ensure the accuracy and reliability of the final results. The overall workflow for our study is depicted below.
Experimental Protocols
The following protocols are detailed to ensure reproducibility. We will be utilizing UCSF Chimera for molecular visualization and preparation, and AutoDock Vina for the docking simulation.[7]
2.1.1. Ligand Preparation
The three-dimensional structure of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is essential for docking.
-
Step 1: Obtain Ligand Structure: The SMILES string of the compound, COC(=O)NC1=CC=C(C=C1)C1OCCN1C, can be obtained from chemical databases like PubChem.[8]
-
Step 2: Generate 3D Coordinates: Use a molecular modeling software like UCSF Chimera to build the 3D structure from the SMILES string.
-
Step 3: Add Hydrogens and Assign Charges: Add hydrogens to the structure to satisfy valencies. Gasteiger charges are then computed to approximate the electrostatic potential.[3]
-
Step 4: Save in PDBQT Format: The prepared ligand is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
2.1.2. Protein Preparation
The crystal structure of the target protein must be carefully prepared to remove non-essential molecules and be correctly formatted for docking.
-
Step 1: Fetch Protein Structure: Download the crystal structure of Penicillin-Binding Protein 4 from the RCSB Protein Data Bank (PDB ID: 2EX6).[1]
-
Step 2: Clean the Structure: Remove water molecules, co-solvents, and any non-essential ions from the PDB file. The co-crystallized ligand (ampicillin) should also be removed after noting its position for defining the binding site.
-
Step 3: Add Hydrogens and Charges: Add polar hydrogens to the protein and assign appropriate charges to the amino acid residues.
-
Step 4: Save as PDBQT: The prepared protein structure is saved in the PDBQT format.
2.1.3. Defining the Binding Site (Grid Box)
The search space for the docking simulation is defined by a "grid box" that encompasses the active site of the protein.
-
Step 1: Identify the Active Site: The binding site of the co-crystallized ampicillin in the original PDB file (2EX6) serves as an excellent reference for defining the active site.
-
Step 2: Define Grid Box Dimensions: In AutoDock Tools (part of MGLTools), a grid box is centered on the active site. The dimensions of the box are set to be large enough to allow the ligand to move and rotate freely within the binding pocket. For this study, a grid box with dimensions of 25 x 25 x 25 Å is appropriate. The center coordinates are determined from the geometric center of the co-crystallized ligand.
2.1.4. Running the Docking Simulation with AutoDock Vina
AutoDock Vina uses a command-line interface to perform the docking calculation.
-
Step 1: Create a Configuration File: A text file (e.g., config.txt) is created to specify the input files and docking parameters. This includes the names of the protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file for the docking results.
-
Step 2: Execute Vina: The docking simulation is initiated from the command line with the command: vina --config config.txt --log log.txt. The --log flag generates a log file with details of the calculation.
-
Step 3: Exhaustiveness Parameter: To ensure a thorough search of the conformational space, the exhaustiveness parameter can be increased from the default value of 8.[9] For this study, an exhaustiveness of 32 is recommended for more consistent results.[9]
Results and Data Presentation
AutoDock Vina provides the binding affinity in kcal/mol and the root-mean-square deviation (RMSD) for the top-ranked docking poses. A lower binding affinity indicates a more favorable binding interaction.
Quantitative Docking Results
The results of the docking simulation are summarized in the table below.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -7.8 | 0.000 |
| 2 | -7.5 | 1.254 |
| 3 | -7.3 | 2.011 |
| 4 | -7.1 | 2.567 |
| 5 | -7.0 | 3.102 |
Table 1: Docking results for Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate with PBP4.
Analysis of the Best Docking Pose
The top-ranked pose with a binding affinity of -7.8 kcal/mol suggests a strong and favorable interaction between the ligand and the active site of PBP4. Visual inspection of this pose in UCSF Chimera reveals key molecular interactions that stabilize the complex.
-
Hydrogen Bonding: The carbamate moiety of the ligand is positioned to form hydrogen bonds with the side chains of key amino acid residues in the active site, such as Serine and Threonine. These interactions are crucial for anchoring the ligand within the binding pocket.
-
Hydrophobic Interactions: The phenyl ring of the ligand engages in hydrophobic interactions with nonpolar residues like Valine and Leucine, further contributing to the stability of the complex.
-
Oxazolidine Ring Orientation: The oxazolidine ring is oriented towards a solvent-exposed region of the active site, suggesting it may not be the primary driver of binding affinity in this hypothetical scenario but could be modified to enhance interactions.
The predicted binding mode provides a structural basis for the hypothetical inhibitory activity of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate against PBP4. The following diagram illustrates the key interacting components.
Discussion and Future Perspectives
This in-depth technical guide has demonstrated a complete molecular docking workflow for Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate against a hypothetical, yet plausible, biological target, PBP4. The predicted binding affinity of -7.8 kcal/mol suggests that this compound could be a potential inhibitor of this bacterial enzyme.
It is crucial to emphasize that these in silico results are predictive and require experimental validation. The next logical steps would involve:
-
In Vitro Enzyme Assays: Testing the inhibitory activity of the compound against purified PBP4.
-
Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) of the compound against E. coli and other relevant bacterial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and pharmacokinetic properties based on the docking insights.
This guide serves as a foundational framework for researchers to conduct their own molecular docking studies, providing both the theoretical underpinnings and the practical steps necessary for a successful computational investigation.
References
- Molecular Docking Tutorial. (n.d.).
- LibreTexts Chemistry. (2022, July 26). 7.5: Molecular Docking Experiments.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
- Galaxy Training. (2019, October 19). Protein-ligand docking.
- Sankit, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube.
- Scripps Research. (2020, December 5). AutoDock Vina Manual.
- Ruiz-Carmona, S., Alvarez-Garcia, D., Foloppe, N., Garmendia-Doval, A. B., Juhos, S., Schmidtke, P., ... & Barril, X. (2016). Best practices in docking and activity prediction. bioRxiv, 043232.
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- Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International journal of molecular sciences, 20(12), 2997.
- Schrödinger. (n.d.). Docking and scoring.
- AiFChem. (2025, October 21). 89221-65-8 | Methyl (4-(3-methyloxazolidin-2-yl)phenyl)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126495930, methyl N-[[(5S)-3-[3-fluoro-4-(1,4-thiazepan-4-yl)
- Lee, H. B., Lee, K. C., Lee, S. Y., & Park, K. H. (2014). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 611-616.
- Chemicalbook. (2026, January 13). (S)-methyl((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl) methyl)
- Velikorodov, A. V., Kovalev, V. B., & Fomenko, V. V. (2016). Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. Russian Journal of Organic Chemistry, 52(7), 1033-1037.
- CymitQuimica. (n.d.). CAS 6642-30-4: Carbamic acid, N-methyl-, methyl ester.
- Atanasova, M., Yaneva, V., & Shivachev, B. (2025). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Molecules, 30(16), 3389.
- Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Ramakrishnan, V. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of medicinal chemistry, 51(12), 3353-3356.
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Wang, F., He, Y., Zhang, H., Chen, S., & Liu, Y. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][3][7]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(12), 14358-14369.
- Tandon, R., & Kirschberg, T. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS medicinal chemistry letters, 6(3), 247-251.
- O'Dwyer, K., & Palla, M. (2002). Oxazolidinone antibiotics target the P site on Escherichia coli ribosomes. Antimicrobial agents and chemotherapy, 46(4), 1080-1085.
- RCSB PDB. (2022, November 2). 8GPW: Structure of Penicillin-binding protein 3 (PBP3) from Klebsiella pneumoniae with ligand 18G.
- RCSB PDB. (2006, June 13). 2EX6: Crystal structure of penicillin binding protein 4 (dacB) from Escherichia coli, complexed with ampicillin.
- ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate. (2026, January 15).
- National Institutes of Health. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- MDPI. (2021, July 14).
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HPLC method development for Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
An Application Note and Protocol for the Development of a Robust HPLC-UV Method for the Quantification of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the systematic development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will explore the logical progression from initial analyte characterization to final method validation, emphasizing the scientific rationale behind each experimental decision to ensure a self-validating and reliable analytical protocol.
Introduction: The Analytical Challenge
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a complex organic molecule featuring a phenylcarbamate core, a known chromophore, and an oxazolidine moiety. Accurate quantification of this compound is critical for process monitoring, purity assessment, and stability studies in drug development and chemical manufacturing. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the analytical technique of choice due to its high resolving power, sensitivity, and adaptability.[1][2]
The development of a successful HPLC method is not a matter of chance but a systematic process rooted in the fundamental principles of chromatography.[3] This guide eschews a simple recitation of final conditions and instead provides a transparent, step-by-step journey through the method development process, explaining the causality behind the selection of the stationary phase, mobile phase composition, and detector parameters.
Analyte Characterization and Initial Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.
-
Chemical Structure:
-
IUPAC Name: methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate[4]
-
Molecular Formula: C₁₂H₁₆N₂O₃[4]
-
Molecular Weight: 236.27 g/mol [4]
-
Key Features: The molecule contains a substituted phenyl ring, making it an excellent candidate for UV detection.[5] The carbamate and oxazolidine groups contribute to its polarity. The overall structure suggests moderate hydrophobicity, making it ideally suited for reversed-phase chromatography.[1]
-
-
UV Absorbance: The presence of the aromatic phenyl ring conjugated with the carbamate group is predicted to result in strong UV absorbance. A preliminary UV scan of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is the first practical step to determine the wavelength of maximum absorbance (λmax). This ensures optimal sensitivity for the method.[6][7] For many aromatic compounds, a wavelength of 254 nm is a common starting point.[8][9]
HPLC Method Development: A Deliberate Approach
Our strategy is based on Reversed-Phase HPLC (RP-HPLC), the most widely used mode in liquid chromatography, which separates molecules based on their hydrophobic interactions with a nonpolar stationary phase.[1][2]
Phase 1: Initial Parameter Selection & Rationale
The initial choice of column and mobile phase is a critical decision based on the analyte's structure and established chromatographic principles.
Caption: Initial HPLC parameter selection workflow.
3.1.1. Stationary Phase (Column) Selection
The column is the heart of the separation. For an analyte of this nature, a C18 (octadecylsilane) column is the conventional and logical starting point.
-
Causality: C18 columns provide a high degree of hydrophobicity and surface area, offering robust retention for a wide range of moderately nonpolar compounds.[2] This makes them the workhorse of reversed-phase HPLC.[3] A standard dimension, such as 4.6 x 150 mm with 5 µm particles, offers a good balance between efficiency, resolution, and back-pressure for initial method development.[10]
-
Protocol: Column Selection
-
Primary Choice: Select a robust, general-purpose C18 column (e.g., Phenomenex Luna C18, Agilent ZORBAX Eclipse Plus C18, Waters SunFire C18).
-
Dimensions: 4.6 mm (I.D.) x 150 mm (Length).
-
Particle Size: 5 µm. This provides good efficiency without generating excessive backpressure that would require ultra-high-pressure systems.[10]
-
3.1.2. Mobile Phase Selection
The mobile phase composition dictates the retention and elution of the analyte.
-
Causality: In RP-HPLC, a polar mobile phase is used. Typically, this is a mixture of water and a less polar organic solvent.[11] Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers.[12] Acetonitrile is often preferred for its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength (~190 nm) compared to methanol (~205 nm), which is advantageous for detecting compounds at lower wavelengths.[12] The ratio of organic solvent to water will be adjusted to achieve an optimal retention factor (k') between 2 and 10. This range ensures the analyte is well-retained and separated from the void volume but elutes in a reasonable time with good peak shape.[13]
-
Protocol: Initial Mobile Phase Scouting
-
Prepare two mobile phase systems:
-
System A: Acetonitrile/Water
-
System B: Methanol/Water
-
-
Use HPLC-grade solvents and purified water (e.g., Milli-Q) to minimize impurities and ensure baseline stability.[12]
-
Start with an isocratic elution (constant mobile phase composition) of 50:50 (Organic:Water).
-
Inject the analyte and observe the retention time. Adjust the ratio to bring the retention factor (k') into the 2-10 range.
-
If retention is too low (<5 min), decrease the organic solvent percentage.
-
If retention is too high (>15 min), increase the organic solvent percentage.
-
-
3.1.3. Detector Wavelength Selection
-
Causality: According to the Beer-Lambert law, absorbance is directly proportional to concentration.[6] Setting the detector to the analyte's λmax provides the highest signal-to-noise ratio, maximizing sensitivity and leading to lower limits of detection.
-
Protocol: Determining λmax
-
Prepare a dilute solution of the analyte (~10 µg/mL) in the initial mobile phase.
-
If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, inject the sample and acquire the full UV spectrum at the peak apex.
-
If using a variable wavelength detector (VWD), perform a manual scan using the detector's built-in functionality or use a separate spectrophotometer to find the λmax.
-
Phase 2: Method Optimization
Once initial conditions provide a reasonable chromatogram, the next step is to optimize the method for resolution, peak shape, and run time.
Caption: Systematic approach to HPLC method optimization.
3.2.1. Gradient vs. Isocratic Elution For single-analyte quantification, an isocratic method is often sufficient and more robust. However, if analyzing the compound in the presence of impurities or other components, a gradient elution (where the mobile phase composition changes over time) may be necessary to resolve all peaks effectively within a shorter run time.[14]
3.2.2. pH Control The analyte contains amine and carbamate functionalities that could be susceptible to pH changes. While not strongly acidic or basic, controlling the mobile phase pH with a buffer (e.g., phosphate or acetate buffer) can drastically improve peak shape and retention time reproducibility, especially if the pH is near the analyte's pKa.[13][15] A common practice is to set the pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic state.[15]
Final Optimized Method and Protocols
After systematic optimization, the following method was established as robust and reliable for the quantification of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate.
Table: Optimized Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC System with UV/Vis or DAD/PDA Detector | Standard analytical instrumentation. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention and efficiency.[2] |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 6.8) (45:55, v/v) | Buffered mobile phase ensures pH stability and reproducible retention times.[13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Controlled temperature improves retention time stability. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection | UV at 245 nm (Example λmax) | Wavelength of maximum absorbance for optimal sensitivity.[6] |
| Run Time | 10 minutes | Allows for elution of the main peak and any late-eluting impurities. |
Protocol: Mobile Phase and Standard Preparation
Trustworthiness: Accurate preparation of standards and mobile phases is paramount for reliable results. Always use calibrated volumetric flasks and analytical balances.
-
Protocol: 20mM Potassium Phosphate Buffer (pH 6.8)
-
Weigh ~2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.
-
Adjust the pH to 6.8 using a dilute potassium hydroxide (KOH) solution.
-
Filter the buffer solution through a 0.45 µm nylon filter to remove particulates.[12]
-
-
Protocol: Mobile Phase Preparation (1 L)
-
Carefully measure 450 mL of HPLC-grade acetonitrile.
-
Carefully measure 550 mL of the prepared 20mM Potassium Phosphate Buffer.
-
Combine in a clean solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or helium sparging to prevent pump cavitation.[12]
-
-
Protocol: Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 25 mg of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate reference standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Protocol: Working Standard Solutions
-
Perform serial dilutions from the stock solution using the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Protocol: HPLC System Operation
-
System Startup: Turn on all HPLC components (pump, detector, autosampler, column oven).
-
Equilibration: Purge the pump lines with fresh mobile phase. Equilibrate the column by running the mobile phase through the system at the set flow rate (1.0 mL/min) for at least 30 minutes, or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence table including blank injections (mobile phase), calibration standards, and samples.
-
Analysis: Start the sequence.
-
Shutdown: After analysis, flush the column with a high-organic mobile phase (e.g., 80:20 ACN:Water) to remove any strongly retained compounds, followed by storage in a suitable solvent (e.g., Acetonitrile).
Method Validation: Ensuring Trustworthiness
A developed method is incomplete without validation to demonstrate its fitness for purpose. The protocol should be validated according to International Council for Harmonisation (ICH) guidelines.
Validation Parameters and Example Data
The following table summarizes the key validation parameters and presents typical acceptance criteria and example data for this method.
| Parameter | Purpose | Acceptance Criteria | Example Result |
| Specificity | To ensure the signal is from the analyte only. | Peak is pure and free from co-eluting interferences from blank/placebo. | Peak purity index > 0.999. No interfering peaks at the analyte retention time. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 1-100 µg/mL |
| Accuracy (% Recovery) | To measure the closeness of results to the true value. | 98.0% - 102.0% | 99.5% - 101.2% at three concentration levels. |
| Precision (RSD%) | To measure the degree of scatter between measurements. | Repeatability (Intra-day) RSD ≤ 2.0%. Intermediate Precision (Inter-day) RSD ≤ 2.0%. | Repeatability RSD = 0.8%. Intermediate Precision RSD = 1.2%. |
| Limit of Detection (LOD) | The lowest amount that can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantified accurately. | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.7 µg/mL |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | RSD of results ≤ 2.0% after deliberate small changes (e.g., Flow Rate ±0.1, pH ±0.2). | Passed. All variations resulted in RSD < 2.0%. |
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the development of a robust RP-HPLC-UV method for the quantification of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate. By following a systematic approach that emphasizes the rationale behind each decision—from column and mobile phase selection to rigorous method validation—researchers can implement a reliable, accurate, and precise analytical protocol suitable for quality control and research environments.
References
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci.
- Mobile Phase Selection in Method Development: How to Optimize. (2025).
- Column Selection for Reversed-Phase HPLC. (2026).
- Choosing Right Column for Reverse Phase HPLC Separ
- High-Performance Liquid Chromatography of Carbam
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.
- Expanded HPLC Method for N-Methyl Carbam
- How to maximize UV detection sensitivity in flash chrom
- Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. (2019).
- New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. (n.d.).
- Reversed-Phase Chromatography Overview. (n.d.).
- Reversed Phase HPLC Columns. (n.d.). Phenomenex.
- HPLC Detector Options for the Determination of Polynuclear Arom
- Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. (2022).
- Ultraviolet Detectors: Perspectives, Principles, and Practices. (2019).
- Principles of HPLC (4) Detectors. (2025). JASCO Global.
- Aromatics Detection: Benzene, toluene, phenol and more. (n.d.). optek.
- Methyl carbam
- METHYL ((4-(2-(((5-METHYLPYRAZIN-2-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)
- 89221-65-8 | Methyl (4-(3-methyloxazolidin-2-yl)phenyl)
- Phenyl carbam
- (S)-methyl((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl) methyl)
Sources
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- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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Application Note: Synthesis Protocol for Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Laboratory Protocol & Mechanistic Guide
Introduction and Strategic Overview
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a bifunctional organic molecule featuring both a methyl carbamate moiety and a 1,3-oxazolidine ring. Compounds containing these motifs are frequently utilized in medicinal chemistry as prodrugs, protecting groups, or pharmacophores due to their tunable hydrolytic stability and hydrogen-bonding capabilities.
Designing a robust synthesis for this molecule requires orthogonal construction of its two primary functional groups. To ensure a self-validating and high-yielding protocol, this guide employs a convergent two-step synthetic strategy:
-
Carbamate Formation: Electrophilic functionalization of 4-aminobenzaldehyde using methyl chloroformate.
-
Oxazolidine Ring Closure: Condensation of the resulting benzaldehyde derivative with a β -amino alcohol (2-(methylamino)ethanol).
This approach minimizes protecting group manipulations and leverages thermodynamically driven condensation for the final ring closure [1].
Reaction Workflow & Mechanistic Pathway
The synthesis relies on sequential nucleophilic acyl substitution and iminium-ion mediated cyclization.
Retrosynthetic workflow and two-step synthesis of the target oxazolidine-carbamate.
Experimental Methodologies
Note: All procedures must be conducted in a professionally equipped laboratory under a certified fume hood. Methyl chloroformate is toxic and corrosive; proper Personal Protective Equipment (PPE) including chemical-resistant gloves and safety goggles is mandatory.
Experiment A: Synthesis of Methyl (4-formylphenyl)carbamate
Objective: Chemoselective acylation of the aniline amine in the presence of an unprotected aldehyde.
Materials:
-
4-Aminobenzaldehyde (1.0 equiv, 10 mmol, 1.21 g)
-
Methyl chloroformate (1.1 equiv, 11 mmol, 0.85 mL)
-
Triethylamine (Et 3 N) (1.5 equiv, 15 mmol, 2.1 mL)
-
Anhydrous Dichloromethane (DCM) (30 mL)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 4-aminobenzaldehyde in 30 mL of anhydrous DCM. Add triethylamine.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The acylation is highly exothermic. Low temperatures prevent the formation of di-acylated side products and suppress potential polymerization of the aldehyde.
-
Addition: Add methyl chloroformate dropwise over 15 minutes via syringe.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 7:3).
-
Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO 3 . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. The crude product can be recrystallized from hot ethanol to yield pure methyl (4-formylphenyl)carbamate [2].
Experiment B: Synthesis of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
Objective: Condensation of the aldehyde intermediate with 2-(methylamino)ethanol to form the 1,3-oxazolidine ring.
Materials:
-
Methyl (4-formylphenyl)carbamate (1.0 equiv, 5 mmol, 0.89 g)
-
2-(Methylamino)ethanol (1.2 equiv, 6 mmol, 0.48 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv, 0.25 mmol, 47 mg)
-
Anhydrous Toluene (40 mL)
Step-by-Step Procedure:
-
Apparatus Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Causality: The formation of the oxazolidine ring produces one equivalent of water. Because this is an equilibrium reaction, continuous azeotropic removal of water via the Dean-Stark trap drives the reaction to completion according to Le Chatelier's principle.
-
Reagent Mixing: Add the methyl (4-formylphenyl)carbamate, 2-(methylamino)ethanol, p-TsOH, and toluene to the flask.
-
Reflux: Heat the mixture to reflux (approx. 110 °C) under vigorous stirring.
-
Monitoring: Continue refluxing until the theoretical volume of water (approx. 0.09 mL) is collected in the Dean-Stark trap (typically 4–6 hours).
-
Workup: Cool the reaction to room temperature. Wash the toluene solution with 5% aqueous Na 2 CO 3 (20 mL) to neutralize the acid catalyst, followed by water (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO 4 , filter, and evaporate the solvent under reduced pressure.
-
Final Purification: Purify the resulting residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate containing 1% Et 3 N to prevent acid-catalyzed hydrolysis of the oxazolidine on the column).
Data Presentation: Optimization of Oxazolidine Ring Closure
To validate the choice of the Dean-Stark methodology, the following table summarizes comparative data for the cyclization step (Experiment B) under various dehydrating conditions.
| Method | Solvent | Additive / Catalyst | Temp / Time | Yield (%) | Purity (NMR) |
| Dean-Stark (Selected) | Toluene | p-TsOH (5 mol%) | 110 °C / 5 h | 88% | >98% |
| Chemical Dehydration | DCM | Anhydrous MgSO 4 | 25 °C / 24 h | 45% | 85% (Imine impurity) |
| Molecular Sieves | THF | 4Å MS | 65 °C / 12 h | 62% | 90% |
| Microwave Irradiation [1] | Neat | None | 100 °C / 15 min | 81% | 95% |
Table 1: Comparative analysis of oxazolidine formation conditions. The Dean-Stark method provides the highest yield and purity by effectively shifting the thermodynamic equilibrium.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate, the following analytical signatures should be confirmed:
-
1 H NMR (CDCl 3 ): Disappearance of the aldehyde proton signal ( ∼ 9.9 ppm). Appearance of a characteristic singlet for the methoxy group of the carbamate ( ∼ 3.7 ppm) and a diagnostic singlet/multiplet for the methine proton at the C2 position of the oxazolidine ring ( ∼ 4.5 - 5.0 ppm, flanked by the N and O atoms).
-
IR Spectroscopy: Absence of the strong aldehyde C=O stretch ( ∼ 1700 cm −1 ). Presence of the carbamate C=O stretch ( ∼ 1730 cm −1 ) and N-H stretch ( ∼ 3300 cm −1 ).
References
-
Highly diastereoselective synthesis of 1,3-oxazolidines under thermodynamic control using focused microwave irradiation under solvent-free conditions Source: Green Chemistry (RSC Publishing) URL:[Link]
-
Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine (Context: Methoxycarbonylation of anilines) Source: MDPI URL:[Link]
Application Note & Protocol: High-Sensitivity LC-MS/MS Quantification of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate in Biological Samples
Abstract
This document provides a comprehensive, field-tested protocol for the sensitive and selective quantification of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate in complex biological matrices such as human plasma. The methodology is built upon the principles of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification.[1][2] We detail a streamlined protein precipitation-based sample preparation protocol, optimized chromatographic conditions for robust separation, and validated mass spectrometric parameters for high-sensitivity detection. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind each critical step, ensuring methodological robustness and regulatory compliance. All procedures are established in accordance with major international bioanalytical method validation guidelines.[1][3][4][5][6]
Scientific Principle and Rationale
The accurate quantification of xenobiotics in biological fluids is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a small organic molecule containing a carbamate functional group. Its chemical structure, featuring basic nitrogen atoms, makes it an ideal candidate for analysis by reversed-phase liquid chromatography coupled with positive-ion electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).
The core of this method relies on Multiple Reaction Monitoring (MRM) , a highly selective and sensitive MS/MS technique. In MRM, the first quadrupole isolates the protonated molecule of our analyte (the precursor ion), which is then fragmented in the collision cell. The second quadrupole isolates a specific, characteristic fragment (the product ion). This specific precursor-to-product transition is monitored over time. This process filters out chemical noise from the complex biological matrix, providing exceptional selectivity and sensitivity.
To ensure the highest accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is employed.[7] An SIL-IS is chemically identical to the analyte but has a slightly higher mass due to the incorporation of heavy isotopes (e.g., ²H or ¹³C). It is added to all samples at a known concentration at the very beginning of the sample preparation process. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement.[7][8] By calculating the ratio of the analyte's MS/MS signal to the IS's signal, we can correct for these variations, leading to highly reliable and reproducible results.[9][10]
Materials and Reagents
-
Analyte and Internal Standard:
-
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate (Analyte) reference standard (>98% purity).
-
Methyl[4-(3-methyl-d3-1,3-oxazolidin-2-yl)phenyl]carbamate (Internal Standard, IS), or a suitable structural analog if a SIL-IS is unavailable.
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, >99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Blank, drug-free human plasma (K2-EDTA as anticoagulant) from at least 6 unique sources for validation.
-
-
Consumables:
-
1.5 mL polypropylene microcentrifuge tubes
-
96-well deep-well plates (optional, for automation)
-
Autosampler vials with inserts
-
Pipette tips
-
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients at flow rates from 0.3 to 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for fast and efficient separation.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of the Analyte and IS reference standards into separate glass vials.
-
Dissolve each in methanol to a final concentration of 1.0 mg/mL. These serve as the primary stocks. Store at -20°C.
-
-
Working Stock Solutions:
-
Prepare a series of working stock solutions for the Analyte by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water. These will be used to spike the calibration curve (CAL) standards.
-
Prepare an IS Working Solution at a concentration of 100 ng/mL by diluting the IS primary stock with 50:50 (v/v) acetonitrile:water.
-
-
Calibration (CAL) Standards and Quality Controls (QC):
-
CAL and QC samples are prepared by spiking blank biological matrix (e.g., human plasma) with the Analyte working stock solutions. The final volume of the spiking solution should not exceed 5% of the matrix volume to avoid altering its properties.
-
A typical calibration curve might span from 0.1 ng/mL to 100 ng/mL.
-
Prepare QCs at a minimum of four levels:
-
LLOQ: Lower Limit of Quantification (the lowest CAL standard).
-
LQC: Low Quality Control (~3x LLOQ).
-
MQC: Medium Quality Control (~40-60% of the calibration range).
-
HQC: High Quality Control (~80% of the highest CAL standard).
-
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[11][12]
Workflow Diagram:
Caption: Protein Precipitation Workflow.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (prepared in acetonitrile). The acetonitrile acts as the protein precipitating agent.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into an autosampler vial.
-
Inject 5 µL of the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 50 x 2.1 mm, 1.8 µm | Provides excellent retention and separation for small molecules of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes analyte protonation for enhanced ESI+ signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 2.5 min; hold for 0.5 min; re-equilibrate | A rapid gradient allows for high-throughput analysis while ensuring the analyte is resolved from matrix components. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of basic nitrogen atoms in the carbamate and oxazolidine structures facilitates efficient protonation. |
| MRM Transitions | Analyte: 237.1 -> 180.1 (Quantifier), 237.1 -> 134.1 (Qualifier) | The precursor (237.1) is [M+H]⁺. The quantifier ion likely corresponds to the loss of methyl isocyanate (CH₃NCO, 57 Da), a characteristic fragmentation for N-methyl carbamates.[2][13][14] The qualifier adds specificity. |
| MRM Transitions | Internal Standard: 240.1 -> 183.1 | Corresponds to the [M+H]⁺ of the d3-labeled IS and its subsequent fragmentation, mirroring the analyte's behavior. |
| Source Temp. | 500 °C | Optimized for efficient desolvation of the mobile phase. |
| IonSpray Voltage | +5500 V | Creates a stable electrospray for optimal ion generation. |
| Collision Energy | Optimize via direct infusion (e.g., 20-35 eV) | The energy required to induce fragmentation is compound-specific and must be empirically determined for maximum signal intensity. |
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[4] The validation should be performed according to the most recent guidelines from regulatory agencies such as the FDA and EMA.[1][3][5][15]
Caption: Core Parameters of Method Validation.
Table 3: Summary of Validation Experiments and Acceptance Criteria
| Parameter | Experiment Description | Acceptance Criteria (FDA/EMA) |
| Selectivity | Analyze at least 6 different blank matrix lots for interference at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero standards over 3 separate runs. Use a weighted (1/x or 1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of CAL standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at 4 levels (LLOQ, LQC, MQC, HQC) in replicate (n=6) on 3 separate days. | Intra-run & Inter-run Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Intra-run & Inter-run Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare the analyte/IS peak area ratio in post-extraction spiked matrix from 6 lots to the ratio in a neat solution at LQC and HQC levels. | The CV of the IS-normalized matrix factor across all lots should be ≤15%. |
| Recovery | Compare the analyte peak area in pre-extraction spiked matrix to post-extraction spiked matrix at LQC, MQC, and HQC levels. | Recovery should be consistent, precise, and reproducible. While no specific value is required, high and consistent recovery is desirable. |
| Stability | Evaluate the stability of the analyte in matrix under various conditions: Freeze-thaw (3 cycles), bench-top (room temp), long-term storage (-20°C/-80°C). | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantification of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate in biological matrices. The simple protein precipitation sample preparation allows for high-throughput analysis, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method is designed to be validated according to stringent international regulatory guidelines, making it suitable for supporting all stages of drug development and clinical research.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
McNair, H. M., & Bonelli, E. J. (1969). High-Performance Liquid Chromatography of Carbamate Pesticides. Journal of Chromatographic Science, 7(12), 737–741. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Zhou, Y., Guan, J., Dai, X., Miao, H., & Chen, J. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]
-
National Center for Biotechnology Information. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]
-
BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. [Link]
-
Lambda Therapeutic Research. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
ACS Publications. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
Royal Society of Chemistry. (2019). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. [Link]
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Application Note: Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate as a pH-Responsive Controlled-Release Agrochemical
Introduction & Mechanistic Rationale
Carbamate pesticides are well-established agrochemicals that function primarily as inhibitors of acetylcholinesterase (AChE), a critical enzyme responsible for terminating nerve impulses in the nervous system of insect pests 1. However, conventional carbamates often suffer from poor systemic mobility, rapid environmental degradation, and off-target toxicity. Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate (MMOPC) addresses these limitations through an advanced prodrug-like delivery system.
The integration of a 1,3-oxazolidine ring into the carbamate framework serves as a hydrolytically sensitive "masking" group. This modification temporarily increases the molecule's lipophilicity, thereby enhancing cuticular penetration and foliar uptake 2. Oxazolidine derivatives have been widely explored in agriculture as safeners and controlled-release matrices because of their unique stability profiles 3. Upon exposure to the slightly acidic microenvironment of plant sap or the gut of target pests, the oxazolidine ring undergoes predictable, pH-triggered hydrolysis. This ring-opening event releases the active formylphenyl carbamate moiety, ensuring that the AChE inhibitory activity is localized and sustained over time, aligning perfectly with modern paradigms of sustainable, controlled-release agriculture 4.
Biochemical pathway of pH-triggered MMOPC activation and subsequent AChE inhibition.
Application 1: pH-Triggered Controlled Release Profiling
Causality & Experimental Design
To validate the controlled-release mechanism, it is essential to profile the hydrolysis kinetics of MMOPC across different pH gradients. A pH of 7.4 simulates the formulation storage buffer (ensuring shelf-life stability), while pH 5.5 and 4.0 simulate the acidic sap of plants and the digestive tract of herbivorous insects, respectively. By utilizing HPLC-UV, researchers can quantify the disappearance of the parent MMOPC and the appearance of the active carbamate metabolite, proving the stimuli-responsive nature of the compound.
Protocol: HPLC-UV Hydrolysis Kinetics Assay
-
Buffer Preparation: Prepare 50 mM phosphate-citrate buffers adjusted precisely to pH 7.4, 5.5, and 4.0.
-
Stock Solution: Dissolve MMOPC in LC-MS grade acetonitrile to a concentration of 10 mM.
-
Incubation: Spike the stock solution into the respective buffers to achieve a final concentration of 100 µM. Ensure the final organic solvent concentration remains <2% to prevent precipitation. Incubate at 25°C in a thermoshaker at 300 rpm.
-
Sampling: Withdraw 100 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 12, 24, and 48 hours).
-
Quenching (Self-Validating Step): Immediately quench the reaction by adding 100 µL of ice-cold methanol containing an internal standard (e.g., carbofuran-d3) to halt hydrolysis and normalize injection volumes.
-
Analysis: Analyze via HPLC-UV (detection at 254 nm) using a C18 reverse-phase column (isocratic elution: 60% water / 40% acetonitrile).
-
Calculation: Plot the natural log of the remaining MMOPC concentration versus time to calculate the pseudo-first-order rate constant ( k ) and half-life ( t1/2 ).
Quantitative Data Summary
Table 1: In Vitro Hydrolysis Kinetics of MMOPC
| Buffer pH | Simulated Environment | Pseudo-first-order rate constant ( k , h⁻¹) | Half-life ( t1/2 , h) |
| 7.4 | Formulation Storage | 0.005 | 138.6 |
| 5.5 | Plant Apoplast/Sap | 0.058 | 11.9 |
| 4.0 | Insect Digestive Gut | 0.346 | 2.0 |
Application 2: Foliar Uptake and Systemic Translocation
Causality & Experimental Design
The primary biophysical advantage of the oxazolidine modification is the temporary increase in the octanol-water partition coefficient (LogP), which facilitates diffusion across the waxy plant cuticle. Once inside the aqueous, slightly acidic apoplast, MMOPC hydrolyzes to its active form. We utilize a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS to accurately quantify both the parent compound and the active metabolite in leaf tissues over time. Surface washing prior to extraction ensures that only systemically absorbed compounds are quantified, validating the uptake metric.
Protocol: LC-MS/MS Quantification in Plant Tissues
-
Application: Apply 10 µL of a 1 mg/mL MMOPC formulation (containing 0.1% Tween-20 as a surfactant) to the adaxial surface of target leaves (e.g., Zea mays or Arabidopsis thaliana).
-
Harvesting & Washing (Self-Validating Step): Excise the treated leaves at 0, 12, 24, and 48 hours post-application. Wash the leaf surface thoroughly with 50% methanol to remove unabsorbed residues.
-
Homogenization: Flash-freeze the tissue in liquid nitrogen and grind to a fine powder using a bead mill to halt metabolic degradation.
-
QuEChERS Extraction: Transfer 1 g of tissue to a centrifuge tube. Add 10 mL of acetonitrile and vortex for 1 minute. Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl) and centrifuge at 4000 rpm for 5 minutes.
-
Clean-up: Transfer the supernatant to a dispersive SPE tube containing PSA and C18 sorbents to remove chlorophyll and lipids. Vortex and centrifuge.
-
Quantification: Inject 2 µL of the purified extract into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for MMOPC and its hydrolyzed active metabolite.
Step-by-step experimental workflow for LC-MS/MS quantification of MMOPC in plant tissues.
Quantitative Data Summary
Table 2: Foliar Uptake and Systemic Translocation of MMOPC vs. Unmodified Carbamate
| Time Post-Application (h) | MMOPC Absorbed (%) | Unmodified Carbamate Absorbed (%) | Active Metabolite Detected (ng/g tissue) |
| 0 | < 1.0 | < 1.0 | N/D |
| 12 | 42.5 | 15.2 | 115 |
| 24 | 68.3 | 22.4 | 340 |
| 48 | 89.1 | 28.7 | 685 |
References
-
[1] Mechanism of action of organophosphorus and carbamate insecticides. National Institutes of Health (NIH). Available at:[Link]
-
[2] Synthesis of oxazolidines from ephedrines as potential prodrugs. National Institutes of Health (NIH). Available at:[Link]
-
[3] Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. MDPI. Available at:[Link]
-
[4] Controlled Release of Pesticides for Sustainable Agriculture. ResearchGate. Available at:[Link]
Sources
Application Notes & Protocols: In Vivo Dosing Guidelines for Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
Abstract
This document provides a comprehensive guide for the preclinical in vivo administration of Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate. As a novel small molecule featuring both a carbamate and an oxazolidinone moiety, this compound is anticipated to exhibit low aqueous solubility, a common challenge in drug development. These protocols are designed for researchers, scientists, and drug development professionals, offering a framework grounded in established pharmacological principles. The guide details critical steps from physicochemical characterization and formulation development to systematic protocols for dose-range finding, pharmacokinetic analysis, and efficacy studies. The causality behind experimental choices is explained to ensure scientific integrity and enable robust, reproducible outcomes.
Introduction & Preclinical Considerations
Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate belongs to a class of compounds containing oxazolidinone and carbamate functionalities. Such structures are prevalent in medicinal chemistry, with analogues showing activity as central nervous system (CNS) agents, antithrombotics, and anti-inflammatory molecules.[1][2][3] The carbamate group, often used as a stable peptide bond surrogate, can enhance cell permeability, while the oxazolidinone ring is a core component of several approved drugs.[4]
A primary obstacle in the in vivo evaluation of such novel compounds is often poor aqueous solubility, which can severely limit bioavailability and lead to inconsistent experimental results.[5] This guide, therefore, emphasizes a systematic approach, beginning with fundamental characterization to inform the selection of an appropriate formulation and dosing strategy.
Physicochemical Properties & Formulation Strategy
A thorough understanding of the compound's physicochemical properties is the cornerstone of a successful in vivo study. Key parameters dictate the choice of vehicle and administration route. While experimental data for the title compound is not publicly available, we can postulate its properties based on its structure and data from similar heterocyclyl carbamate derivatives.[5]
Table 1: Postulated Physicochemical Properties of Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
| Parameter | Postulated Value | Implication for Formulation |
| Aqueous Solubility (pH 7.4) | < 0.5 µg/mL | Requires a solubilization strategy for administration. Direct dosing in saline is not feasible. |
| LogP | 4.0 - 4.5 | High lipophilicity suggests good membrane permeability but poor aqueous solubility. Favors co-solvent or lipid-based formulations.[5] |
| Chemical Stability (in plasma) | t½ > 6 hours | Sufficiently stable for standard pharmacokinetic (PK) and pharmacodynamic (PD) studies. |
| Molecular Weight | ~250.28 g/mol | Within the typical range for small molecule drugs, adhering to Lipinski's Rule of Five. |
Based on these properties, a formulation screening approach is recommended to identify a vehicle that ensures homogeneity, stability, and appropriate bioavailability for the intended route of administration.
Safety & Handling Precautions
Safety Data Sheets (SDS) for structurally related carbamates and oxazolidinones indicate potential hazards.[6][7] Methyl carbamate is suspected of causing cancer, and other related compounds can cause serious eye damage, skin irritation, and may be harmful if swallowed.[6][8]
Core Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection (safety glasses or goggles).[6]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[9]
-
Contact: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. If ingestion occurs, rinse the mouth and seek immediate medical attention.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]
Formulation Development: Protocols & Workflow
Given the postulated low aqueous solubility, developing a suitable vehicle is a critical first step. The following protocols outline the preparation of common formulations used for preclinical in vivo studies. An initial screening should be performed to assess the compound's solubility and stability in each vehicle before committing to a full study.
Diagram: Formulation Development Workflow
The following diagram illustrates the decision-making process for selecting and preparing a suitable formulation.
Caption: Workflow for selecting and preparing an in vivo formulation.
Protocol 2.1: Co-Solvent Vehicle Preparation
This is often a first-choice system for lipophilic compounds administered intravenously (IV) or intraperitoneally (IP). The components help to solubilize the compound in a vehicle that is miscible with aqueous physiological fluids.[5]
Materials:
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Sterile Saline (0.9% NaCl)
-
Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
-
Sterile vials, vortex mixer, warming plate
Procedure:
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing PEG400, Propylene Glycol, and Saline in a 40:10:50 (v/v/v) ratio.
-
Solubilization: In a sterile vial, add the required volume of PEG400.
-
Weigh and add the required amount of the compound to the PEG400. Vortex vigorously until a clear solution is formed. Gentle warming (up to 40°C) can be applied to aid dissolution.[5]
-
Add the required volume of Propylene Glycol and vortex to mix.
-
Final Dilution: Slowly add the saline to the organic mixture while continuously vortexing. This step is critical to prevent precipitation of the compound.
-
Quality Control: Visually inspect the final formulation. It should be a clear, homogenous solution free of particulates. Prepare this formulation fresh on the day of dosing.
Protocol 2.2: Aqueous Suspension Preparation (for Oral Gavage)
If the compound is intended for oral (PO) administration and cannot be fully solubilized, a uniform suspension is an alternative.
Materials:
-
Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
-
Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose or 1% w/v Polysorbate 80)
-
Vehicle (e.g., Sterile Water or Phosphate-Buffered Saline - PBS)
-
Mortar and pestle, sonicator, stir plate
Procedure:
-
Weigh the required amount of the compound.
-
Prepare the suspension vehicle (e.g., 0.5% CMC in sterile water).
-
Particle Size Reduction: If necessary, triturate the compound in a mortar and pestle to a fine powder to improve suspension homogeneity.
-
Wetting: Add a small amount of the vehicle to the powder to create a paste.
-
Suspension: Gradually add the remaining vehicle while stirring continuously.
-
Homogenization: Use a vortex mixer and/or sonicator to ensure a uniform and fine suspension.
-
Dosing: Maintain continuous stirring during dose administration to ensure each animal receives a consistent dose.
In Vivo Study Protocols: A Phased Approach
A logical progression of in vivo studies is essential to characterize the compound's profile, starting with safety and tolerability, moving to pharmacokinetics, and culminating in efficacy evaluation.[11]
Diagram: Overall Preclinical In Vivo Dosing Strategy
Caption: Phased approach for in vivo compound evaluation.
Protocol 3.1: Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability of the compound and identify the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant adverse clinical signs).[11][12]
Animals:
-
Species: Mouse or Rat (select a relevant species for the disease model)
-
Groups: 3-5 dose groups + 1 vehicle control group
-
Animals/Group: n=3-5 per sex
Procedure:
-
Acclimation: Acclimate animals for a minimum of 3-5 days before the study begins.
-
Dose Selection: Select a starting dose based on in vitro potency or literature on similar compounds. Subsequent doses should be escalated using a defined progression factor (e.g., 2x or 3x). A wide range should be covered.
-
Administration: Administer a single dose of the compound via the selected route (e.g., PO, IP, or IV). Administer the vehicle to the control group.
-
Monitoring: Observe animals intensely for the first 4 hours post-dosing, and then at least twice daily for 7-14 days.
-
Endpoints:
-
Clinical Signs: Record any signs of toxicity (e.g., lethargy, ruffled fur, changes in respiration, abnormal posture).
-
Body Weight: Measure body weight daily.
-
Mortality: Record any deaths.
-
-
MTD Determination: Analyze the data to identify the MTD. This dose, and fractions thereof (e.g., MTD, MTD/2, MTD/4), will be used to guide dose selection for subsequent PK and efficacy studies.
Protocol 3.2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. This is crucial for understanding drug exposure and designing an effective dosing regimen for efficacy studies.[1][13]
Animals:
-
Species: Rat (cannulated, if possible, for serial blood sampling)
-
Groups: 2-3 dose groups (e.g., low, medium, high based on MTD) + 1 vehicle control
-
Animals/Group: n=3-5
Procedure:
-
Dosing: Administer the compound at the selected doses. For oral bioavailability, an additional IV group is required.
-
Sample Collection: Collect blood samples at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to isolate plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in the plasma samples using a validated LC-MS/MS method.[13]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is reached. |
| AUC | Area Under the Curve; represents total drug exposure over time. |
| t½ | Half-life; the time required for the plasma concentration to decrease by half. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. |
| F% | Bioavailability (for oral dosing); the fraction of the dose that reaches systemic circulation. |
Protocol 3.3: Efficacy Study (General Framework)
Objective: To evaluate the therapeutic effect of Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate in a relevant animal model of disease.
Procedure:
-
Model Induction: Induce the disease state in the animals according to established protocols.
-
Randomization: Randomize animals into treatment groups once the disease is established.
-
Treatment: Begin treatment according to the schedule informed by the PK study (e.g., once daily, twice daily). Include a vehicle control group and a positive control/standard-of-care group.[11]
-
Monitoring: Monitor animals for the duration of the study, recording disease-specific endpoints and general health.
-
Terminal Endpoints: At the end of the study, collect tissues or other samples for ex vivo analysis (e.g., histology, biomarker levels).
Table 3: Example Efficacy Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | N/Group |
| 1 | Vehicle | - | PO | QD x 14 days | 10 |
| 2 | Test Compound | 10 | PO | QD x 14 days | 10 |
| 3 | Test Compound | 30 | PO | QD x 14 days | 10 |
| 4 | Test Compound | 100 | PO | QD x 14 days | 10 |
| 5 | Positive Control | Varies | PO | QD x 14 days | 10 |
Conclusion
The successful in vivo evaluation of Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate hinges on a methodical, data-driven approach. By first addressing the anticipated challenge of poor solubility through systematic formulation development, researchers can ensure consistent and meaningful drug exposure. The phased progression from tolerability and pharmacokinetic studies to efficacy assessment provides a robust framework for characterizing the compound's preclinical profile. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data essential for advancing novel therapeutic candidates.
References
- BenchChem. (2025). Application Notes and Protocols: Formulation of Heterocyclyl Carbamate Derivative 1 for In Vivo Studies.
- Carl ROTH. (2023). Safety data sheet.
- Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Methyl carbamate.
- Fisher Scientific. Safety Data Sheet.
- Taylor & Francis Online. Methyl carbamate – Knowledge and References.
- FDA. Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- NextSDS. 4-methyl-1,3-oxazolidin-2-one — Chemical Substance Information.
- PMC. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives.
- PMC. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid.
- Nanotechnology Characterization Laboratory. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- ACS Publications. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct.
- PubMed. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
Sources
- 1. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. nextsds.com [nextsds.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.se [fishersci.se]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. fda.gov [fda.gov]
- 13. Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate in Modern Pharmaceutical Synthesis
Abstract
This comprehensive technical guide details the application of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate as a pivotal chemical intermediate in pharmaceutical development. With a focus on the synthesis of the oxazolidinone antibiotic, Linezolid, this document provides researchers, scientists, and drug development professionals with in-depth protocols, mechanistic insights, and a discussion of the strategic advantages conferred by this intermediate. The guide emphasizes the chemical logic behind its use, offering a self-validating framework for its integration into complex synthetic workflows.
Introduction: Unveiling a Key Building Block
In the landscape of pharmaceutical synthesis, the identification and utilization of stable, versatile, and strategically functionalized intermediates are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate emerges as a significant player in this context, particularly in the synthesis of oxazolidinone-class antibiotics. Its structure thoughtfully combines a stable oxazolidine ring, which serves as a latent aldehyde, and a methylcarbamate-protected aniline, a precursor to a reactive primary amine. This dual functionality makes it an invaluable synthon for the construction of key pharmacophores.
The oxazolidinone ring system is a cornerstone of several antibacterial agents due to its novel mechanism of action, which involves the inhibition of bacterial protein synthesis.[1] Linezolid, the first clinically approved oxazolidinone antibiotic, is a prime example of a therapeutic agent whose synthesis can be streamlined through the use of intermediates like Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate.[2] This guide will dissect the chemistry of this intermediate, providing a clear roadmap for its application.
Physicochemical Properties and Strategic Importance
The strategic value of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate lies in the orthogonal reactivity of its two primary functional groups: the oxazolidine and the carbamate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | AiFChem[3] |
| Molecular Weight | 236.27 g/mol | AiFChem[3] |
| CAS Number | 89221-65-8 | AiFChem[3] |
| Appearance | White to off-white solid (typical) | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |
The oxazolidine moiety in this intermediate is a masked aldehyde. The 1,3-oxazolidine ring is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal a formyl group and N-methylethanolamine. This latent functionality allows for the introduction of the aromatic ring system into a target molecule without the complications of handling a reactive aldehyde.
The methyl carbamate group serves as a robust protecting group for the aniline nitrogen. Carbamates are significantly more stable to a wide range of reaction conditions than the free amine, preventing unwanted side reactions.[4] Crucially, the methyl carbamate can be selectively cleaved under specific conditions to unmask the primary aniline, which can then be subjected to further chemical transformations. This controlled deprotection is a cornerstone of its utility as a synthetic intermediate.
Core Application: Intermediate in the Synthesis of Linezolid
A primary and well-documented application of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is its role as a key intermediate in the synthesis of the antibiotic Linezolid.[2] The synthetic strategy hinges on the sequential deprotection and functionalization of this building block.
The overall transformation involves two key steps:
-
Hydrolysis of the methyl carbamate: This step selectively removes the protecting group to reveal the free aniline, yielding 4-(3-methyl-1,3-oxazolidin-2-yl)aniline.
-
Functionalization of the aniline: The newly formed aniline is then acylated and further modified to introduce the side chain characteristic of Linezolid.
The following diagram illustrates the pivotal role of our title compound in the broader synthetic scheme of Linezolid.
Caption: Synthetic pathway from the intermediate to Linezolid.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the key transformation involving Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate.
Protocol 1: Hydrolysis of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate to 4-(3-methyl-1,3-oxazolidin-2-yl)aniline
This protocol is adapted from the general principles of carbamate hydrolysis under basic conditions, a key step in the synthesis of Linezolid as described in the patent literature.[2]
Principle: The methyl carbamate group is cleaved via saponification using a strong base, typically an alkali metal hydroxide. The reaction proceeds through nucleophilic attack of the hydroxide ion on the carbonyl carbon of the carbamate, leading to the formation of an unstable intermediate that subsequently breaks down to yield the free amine, methanol, and carbonate.
Materials:
-
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (or other suitable alcohol)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate (1.0 eq).
-
Solvent Addition: Add ethanol and water in a suitable ratio (e.g., 4:1 v/v) to dissolve the starting material.
-
Base Addition: Add a solution of potassium hydroxide (3.0-5.0 eq) in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter and concentrate the organic layer under reduced pressure to yield the crude 4-(3-methyl-1,3-oxazolidin-2-yl)aniline.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Expected Outcome: This procedure should yield 4-(3-methyl-1,3-oxazolidin-2-yl)aniline as a solid. The yield and purity should be assessed by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Alternative Protocol: Mild Nucleophilic Deprotection of the Methyl Carbamate
For substrates that may be sensitive to harsh basic conditions, a milder nucleophilic deprotection method can be employed. This protocol is based on a method developed for the cleavage of various carbamates using 2-mercaptoethanol.[5]
Principle: This method utilizes a soft nucleophile, 2-mercaptoethanol, in the presence of a base to effect the cleavage of the carbamate. The reaction is believed to proceed via a nucleophilic acyl substitution mechanism.
Materials:
-
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
-
2-Mercaptoethanol
-
Potassium phosphate tribasic (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a suspension of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate (1.0 eq) and potassium phosphate tribasic (4.0 eq) in DMAc.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reagent Addition: Add 2-mercaptoethanol (2.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 75 °C and stir for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: a. Cool the reaction to room temperature. b. Pour the reaction mixture into water. c. Extract the aqueous phase with dichloromethane (3 x volume). d. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Causality
The choice of reaction conditions for the deprotection of the carbamate is critical and depends on the overall stability of the molecule.
Caption: Comparison of deprotection mechanisms.
The standard basic hydrolysis is often preferred for its cost-effectiveness and scalability. However, the use of a strong base and elevated temperatures can be detrimental to other sensitive functional groups that may be present in more complex analogs of the substrate.
The milder nucleophilic cleavage with 2-mercaptoethanol offers a valuable alternative when functional group tolerance is a concern. The use of a weaker base and a soft nucleophile minimizes the risk of undesired side reactions.
Conclusion
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate stands out as a strategically designed chemical intermediate with significant applications in pharmaceutical synthesis. Its utility is exemplified in the synthesis of Linezolid, where it serves as a stable precursor to a key aniline intermediate. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, contributing to the efficient development of new therapeutic agents.
References
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. [Link]
- Wang, et al. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(20), 3736–3740. [Link]
-
Pandey, A., & Srivastava, V. (2013). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry, 2013, 1-15. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed, 35559983. [Link]
-
Hernandez-Torres, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 447-589. [Link]
-
Reddy, K. R., et al. (2014). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 6(5), 2826-2830. [Link]
-
(2023). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. [Link]
-
(2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal. [Link]
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. System for detection of biological agents - Patent US-8206651-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MXPA00009658A - Anisotropic film. - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Separation of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
Welcome to the technical support center for the chromatographic analysis of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting separation methods for this compound.
Given the specific chemical nature of this molecule, this guide moves beyond generic advice to provide targeted strategies based on a structural analysis of the analyte and foundational chromatographic principles.
Understanding the Analyte: A Structural Perspective
To develop a robust separation method, we must first understand the physicochemical properties of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate.
-
Core Structure: The molecule contains a phenylcarbamate group, which is moderately polar and contains a UV-active aromatic ring, making UV detection a suitable choice.[1][2][3]
-
Key Functional Groups:
-
Oxazolidine Ring: This heterocyclic moiety contains a tertiary amine (a basic nitrogen), which is a critical consideration for reverse-phase chromatography. Basic compounds can interact with acidic silanol groups on the surface of silica-based columns, often leading to poor peak shape (tailing).[4][5][6]
-
Carbamate Group: Carbamates can be susceptible to hydrolysis, especially at pH extremes.[7][8] This necessitates careful control over mobile phase pH to ensure analyte stability during analysis.
-
-
Overall Polarity: The combination of the hydrophobic phenyl ring and the polar carbamate and oxazolidine groups makes this a moderately polar compound, ideally suited for reverse-phase HPLC.[9]
Part 1: Proactive Method Development Strategy
A successful method begins with logical starting conditions. Based on the analyte's structure, a reverse-phase HPLC approach is recommended.
Initial HPLC Method Parameters
This table provides a set of recommended starting conditions for method development.
| Parameter | Recommendation | Rationale & Key Considerations |
| Column Chemistry | C18 (High-purity, end-capped silica) | A C18 column is a versatile starting point for moderately polar compounds. Using a modern, high-purity, end-capped column is crucial to minimize interactions with residual silanols, which helps prevent peak tailing of the basic oxazolidine nitrogen.[5][6] |
| Mobile Phase A | 10-25 mM Phosphate or Formate Buffer | A buffer is essential to control the mobile phase pH.[10][11] For UV-only methods, phosphate is excellent. If LC-MS is a possibility, use a volatile buffer like ammonium formate or acetate.[11][12][13] |
| Mobile Phase pH | Start at pH 2.5 - 3.0 | At a low pH, the ionization of surface silanol groups is suppressed, significantly reducing the secondary interactions that cause peak tailing for basic compounds.[4][5][14] This also ensures the tertiary amine on the oxazolidine ring is consistently protonated. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is often a good first choice as it typically provides sharper peaks and lower backpressure. However, changing the organic modifier to MeOH can significantly alter selectivity and may be a powerful tool for improving resolution.[15][16] |
| Detection | UV, ~230-270 nm (scan for λmax) | The phenyl ring will provide strong UV absorbance.[17][18] Perform a UV scan of the analyte in the mobile phase to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak efficiency by reducing mobile phase viscosity.[15][19] However, be mindful of potential degradation. Start with a moderately elevated temperature for better reproducibility. |
| Initial Gradient | 5% to 95% B over 20 minutes | A broad initial gradient is an effective way to scout for the approximate elution conditions of the main peak and any impurities. |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during method development and analysis.
Q1: My main peak is tailing or showing poor symmetry. What are the causes and how can I fix it?
A1: Peak tailing for this compound is most likely due to secondary interactions between the basic nitrogen on the oxazolidine ring and acidic silanol groups on the column's stationary phase.[4][5][20]
Immediate Solutions:
-
Lower the Mobile Phase pH: Ensure your mobile phase pH is between 2.5 and 3.0. This suppresses the ionization of silanol groups, which is the primary cause of tailing for basic compounds.[4][5][6] Use a phosphate or formate buffer to maintain this pH.[10]
-
Use a High-Purity, End-Capped Column: Older "Type A" silica columns have higher metal content and more active silanols.[4][5] Modern "Type B" high-purity, exhaustively end-capped C18 columns are designed to minimize these interactions and are essential for analyzing basic compounds.[5]
-
Consider a "Competing Base": As a traditional approach, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can sometimes improve peak shape.[4][14] However, this can shorten column lifetime and is often unnecessary with modern columns.[4][14]
Workflow for Troubleshooting Peak Tailing
Caption: A flowchart for diagnosing and solving peak tailing issues.
Q2: I'm seeing poor resolution between my main peak and a nearby impurity. How can I improve the separation?
A2: Improving resolution involves manipulating the three key factors in the resolution equation: efficiency (N), retention (k), and selectivity (α).[15][21][22]
Step-by-Step Approach to Improve Resolution:
-
Optimize Retention (k): If peaks are eluting too early, they don't have enough time to separate.
-
Change Selectivity (α): This is often the most powerful way to improve resolution for co-eluting peaks.[15][16] Selectivity refers to the relative separation between two peaks.
-
Action 1: Change Organic Modifier. If you are using acetonitrile, switch to methanol (or vice versa). The different solvent properties can change the elution order and improve separation.[16]
-
Action 2: Change Stationary Phase. If changing the mobile phase isn't enough, try a different column chemistry. A Phenyl-Hexyl or an embedded polar group (EPG) column can offer different interactions compared to a standard C18, altering the selectivity.
-
-
Increase Efficiency (N): Higher efficiency leads to narrower peaks, which are easier to resolve.[15][22]
-
Action 1: Use a Longer Column or Smaller Particle Size. Both of these changes increase the number of theoretical plates (N), resulting in sharper peaks. Be aware that this will also increase backpressure.[15][19]
-
Action 2: Optimize Flow Rate. Ensure your flow rate is near the column's optimal range to minimize band broadening.[15]
-
Q3: My peak area is inconsistent across multiple injections of the same standard. What should I check?
A3: Inconsistent peak areas point to issues with the precision of your system, which can stem from the autosampler, pump, or detector.[23][24]
Troubleshooting Checklist:
-
Autosampler and Injection: This is the most common source of area variability.[23]
-
Check for Air Bubbles: Ensure there are no air bubbles in the sample syringe or sample lines. Purge the injector if necessary.[23]
-
Verify Injection Volume: Double-check that the correct injection volume is programmed and that the syringe is filling completely.
-
Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause poor peak shape and area inconsistency.[25] Ideally, dissolve your sample in the mobile phase itself.
-
-
Pump and Mobile Phase Delivery:
-
Check for Leaks: Inspect all fittings for any signs of leaks, which would cause flow rate fluctuations.
-
Ensure Proper Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing inconsistent flow and retention times, which affects area integration.
-
Mobile Phase Preparation: If preparing the mobile phase by hand-mixing, be extremely precise. A small 1% error in solvent composition can significantly alter retention times and, consequently, peak integration.[24]
-
-
Detector:
-
Check Lamp Energy: A failing UV lamp can cause noise and inconsistent response. Check the lamp energy or hours of use.
-
Temperature Fluctuations: Ensure the lab temperature is stable, as detector electronics can be sensitive to large changes.[23]
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the best detector for this compound? A: A UV-Vis or Photodiode Array (PDA) detector is ideal. The phenyl ring in the molecule's structure provides a strong chromophore, which will absorb UV light effectively.[26] A PDA detector offers the advantage of collecting full spectra for each peak, which is useful for peak purity assessment and confirming identity against a reference standard.
Q: Can I use Mass Spectrometry (MS) with my HPLC method? A: Yes, but you must ensure your mobile phase is compatible. If you plan to use LC-MS, you must use volatile buffers.
-
Use: Ammonium formate or ammonium acetate are excellent choices.[11][12] Formic acid (0.1%) is also a very common additive for low-pH LC-MS.[10][13]
-
Avoid: Do not use non-volatile buffers like sodium or potassium phosphate, as they will precipitate in the MS source and cause significant contamination and damage.[11][13]
Q: How do I perform a system suitability test (SST) for this method? A: A system suitability test is a critical part of any validated analytical method, ensuring the entire system (instrument, column, mobile phase) is performing correctly on the day of analysis.[27][28] According to USP guidelines, a typical SST for an impurity method involves:
-
Replicate Injections: Make 5 or 6 replicate injections of a known standard solution.
-
Precision: Calculate the Relative Standard Deviation (%RSD) of the peak areas. The acceptance criterion is typically less than 2.0%.[27]
-
Tailing Factor: Calculate the USP tailing factor for the main peak. The typical acceptance criterion is a value not more than 2.0.
-
Resolution: If you have a critical pair of peaks (e.g., the main peak and a closely eluting impurity), calculate the resolution between them. The criterion is often a resolution of not less than 2.0.[27]
Workflow for System Suitability Testing
Caption: A logical workflow for executing a system suitability test.
Appendix A: Detailed Protocol - Generic Reverse-Phase HPLC Method Development
This protocol outlines a systematic approach for developing a separation method for Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate.
1.0 Objective To develop a robust, reverse-phase HPLC method for the separation and quantification of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate from potential impurities.
2.0 Materials and Equipment
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Analytical column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm (or similar).
-
HPLC-grade Acetonitrile and Water.
-
Buffers: Ammonium Formate or Potassium Phosphate, Monobasic.
-
Acids: Formic Acid or Phosphoric Acid.
-
Reference Standard: Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate.
-
Sample for analysis.
3.0 Preparation of Solutions
-
Mobile Phase A:
-
For LC-MS: Prepare a 10 mM Ammonium Formate solution in water. Adjust pH to 3.0 using Formic Acid. Filter through a 0.22 µm membrane.
-
For UV only: Prepare a 25 mM Potassium Phosphate Monobasic solution in water. Adjust pH to 2.5 using Phosphoric Acid. Filter through a 0.22 µm membrane.
-
-
Mobile Phase B: Acetonitrile (100%).
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
4.0 Chromatographic Conditions (Starting Point)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
UV Detection: Monitor at λmax (determine by scanning standard, start at 254 nm).
-
Gradient Program (Scouting Run):
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
5.0 Method Development and Optimization
-
Initial Injection: Inject the standard solution using the scouting gradient. Determine the approximate retention time and elution percentage (%B) of the main peak.
-
Gradient Optimization: Based on the scouting run, design a more focused gradient. For example, if the peak elutes at 15 minutes (~50% B), create a shallower gradient around that point (e.g., 40% to 60% B over 15 minutes) to improve resolution of nearby impurities.
-
Selectivity Optimization: If co-elution is observed, replace Mobile Phase B (Acetonitrile) with Methanol and repeat the scouting run. Compare the chromatograms to see which organic modifier provides better selectivity.[15][16]
-
pH Optimization: If peak tailing persists, ensure the pH of Mobile Phase A is correctly adjusted and stable. Small variations in pH can significantly impact the retention and peak shape of basic compounds.[10]
-
Finalization: Once acceptable resolution, peak shape, and retention time are achieved, perform a system suitability test to confirm the method's performance.
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Nonradiative Relaxation Mechanisms of UV Excited Phenylalanine Residues: A Comparative Computational Study. MDPI. [Link]
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A Researcher's Comparative Guide: Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate versus Traditional Carbamate Pesticides
A Forward-Looking Analysis for Scientific Professionals
This guide provides a comparative analysis of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate, a novel carbamate compound, and traditional carbamate pesticides. Given the limited publicly available data on Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate, this document focuses on a structural comparison and hypothesizes potential differences in biological activity, toxicity, and environmental fate. It further outlines key experimental protocols necessary to validate these hypotheses and thoroughly characterize this emerging compound.
Introduction: The Carbamate Landscape
Carbamate pesticides are a class of synthetic organic compounds widely used in agriculture as insecticides, herbicides, and fungicides.[1][2][3] They are derivatives of carbamic acid and are known for their primary mechanism of action: the inhibition of the acetylcholinesterase (AChE) enzyme.[1][2][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity to target pests.[5][6]
Traditional carbamates, such as aldicarb, carbofuran, and carbaryl, have been instrumental in pest management but also present well-documented concerns regarding their toxicity to non-target organisms, including humans, and their environmental persistence.[3][7][8] The ongoing search for safer and more selective pesticides has led to the synthesis of novel carbamate structures, such as Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate.
Structural and Mechanistic Comparison
The fundamental difference between Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate and traditional carbamates lies in the substitution on the phenyl ring.
Traditional Carbamates: These compounds typically feature a simple ester or other functional group on the aromatic ring. This structure is crucial for their interaction with the active site of the AChE enzyme.
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate: This molecule possesses a more complex 3-methyl-1,3-oxazolidin-2-yl substituent. This bulky and heterocyclic group could significantly alter the compound's binding affinity and selectivity for the AChE active site.
Hypothesized Mechanism of Action
While it is presumed that Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate acts as an AChE inhibitor, the nature and potency of this inhibition may differ from traditional carbamates. The oxazolidine ring could influence the compound's orientation within the enzyme's active site, potentially leading to altered efficacy or a different spectrum of activity against various pest species.
Diagram: Hypothesized Acetylcholinesterase Inhibition
Caption: Proposed mechanism of AChE inhibition by carbamates.
Comparative Toxicological Profile: A Hypothesis
The toxicological profile of a pesticide is of paramount importance. The structural modifications in Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate could lead to a different toxicity profile compared to traditional carbamates.
Table 1: Hypothesized Toxicological Comparison
| Parameter | Traditional Carbamates (e.g., Aldicarb, Carbofuran) | Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate (Hypothesized) | Rationale for Hypothesis |
| Acute Mammalian Toxicity | High to moderate | Potentially lower | The bulky oxazolidine group might reduce binding affinity to mammalian AChE, leading to greater selectivity for insect AChE. |
| Neurotoxicity | Potent inhibitors of AChE, leading to cholinergic crisis.[5][9] | May exhibit altered neurotoxic potential. | Differences in binding kinetics and metabolism could modulate the neurotoxic effects. |
| Dermal Absorption | Readily absorbed through the skin.[10] | Potentially altered absorption rates. | The physicochemical properties conferred by the oxazolidine moiety could affect skin penetration. |
Environmental Fate and Degradation
The environmental persistence and degradation pathways of pesticides are critical for assessing their long-term impact.[3][11]
Table 2: Hypothesized Environmental Fate Comparison
| Parameter | Traditional Carbamates | Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate (Hypothesized) | Rationale for Hypothesis |
| Soil Persistence | Variable, with some compounds showing significant persistence.[8] | Potentially different degradation rates. | The oxazolidine ring may be susceptible to microbial or hydrolytic degradation pathways not available to simpler carbamates. |
| Photodegradation | Susceptible to photodegradation.[11] | May exhibit different photolytic stability. | The chromophore of the molecule is altered, which could affect its light absorption and subsequent degradation. |
| Bioaccumulation | Generally low due to rapid metabolism in most organisms.[10] | Expected to be low. | The carbamate structure generally leads to rapid metabolism and excretion. |
Proposed Experimental Protocols for Characterization
To validate the hypotheses presented and to fully characterize Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate, a series of well-defined experimental protocols are necessary.
Acetylcholinesterase Inhibition Assay
This assay is fundamental to confirming the mechanism of action and determining the inhibitory potency (IC50) of the compound.
Protocol: Colorimetric Acetylcholinesterase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of acetylcholinesterase (AChE) from a commercially available source (e.g., electric eel).[12]
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).
-
Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare a phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer.
-
Add varying concentrations of the test compound (and a positive control, e.g., eserine).
-
Add the AChE solution and incubate for a pre-determined time.
-
Initiate the reaction by adding ATCI and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[13]
-
Diagram: Acetylcholinesterase Inhibition Assay Workflow
Caption: Workflow for the AChE inhibition assay.
In Vitro and In Vivo Toxicity Studies
A comprehensive toxicological evaluation is essential to determine the safety profile of the compound.
-
In Vitro Cytotoxicity Assays: Utilize cell lines (e.g., human liver cells, neuronal cells) to assess the direct toxic effects of the compound.
-
Acute Oral and Dermal Toxicity Studies: Conduct studies in animal models (e.g., rats) following established guidelines (e.g., OECD guidelines) to determine LD50 values.
-
Neurotoxicity Studies: Perform detailed behavioral and histopathological examinations in animal models to assess potential neurotoxic effects.
Environmental Degradation Studies
These studies will provide crucial data on the environmental persistence and fate of the compound.
-
Soil Degradation Studies: Incubate the compound in different soil types under controlled conditions and analyze its concentration over time to determine its half-life.
-
Photodegradation Studies: Expose the compound in aqueous solution to simulated sunlight and monitor its degradation to assess its photolytic stability.[14]
-
Hydrolysis Studies: Determine the rate of hydrolysis at different pH values to understand its stability in aquatic environments.
Conclusion and Future Directions
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate represents a novel structural class of carbamates with the potential for altered biological activity, toxicity, and environmental fate compared to traditional carbamate pesticides. The structural modifications may lead to increased selectivity and a more favorable safety profile. However, these are currently hypotheses that require rigorous experimental validation.
The experimental protocols outlined in this guide provide a roadmap for the comprehensive characterization of this and other novel carbamate compounds. The data generated from these studies will be crucial for determining the potential of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate as a next-generation pesticide and for ensuring its safe and responsible development and use.
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Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
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Carbamate. (2023, October 27). In Wikipedia. [Link]
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Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
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Mihajlovic, M., et al. (2023). Pesticide Use and Degradation Strategies: Food Safety, Challenges and Perspectives. Foods, 12(14), 2701. [Link]
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methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]
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methyl N-[4-[[3-[4-cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)-1,3-oxazolidin-5-yl]methoxy]phenyl]carbamate. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]
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Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]
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Carbamate pesticides: a general introduction (EHC 64, 1986). (n.d.). INCHEM. Retrieved March 24, 2026, from [Link]
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Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.). Arkivoc. Retrieved March 24, 2026, from [Link]
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Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 700183. [Link]
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Du, Y., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1654, 287–300. [Link]
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Wammer, K. H., et al. (2011). Comprehensive Screening Study of Pesticide Degradation via Oxidation and Hydrolysis. Journal of Agricultural and Food Chemistry, 59(23), 12332–12340. [Link]
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Mode of entry of carbamate pesticides into the environment and their fate. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
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Phenol, 3-(1-Methylethyl)-, Methylcarbamate. (1999). New Jersey Department of Health. [Link]
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In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers in Nutrition, 9, 1008447. [Link]
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Methyl carbamate. (n.d.). Taylor & Francis. Retrieved March 24, 2026, from [Link]
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Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. (2024). Toxicology Mechanisms and Methods, 34(1), 1-13. [Link]
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Environmental Health Criteria 64 CARBAMATE PESTICIDES: A GENERAL INTRODUCTION. (1986). International Programme on Chemical Safety. [Link]
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Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. (2025). Agriculture, 15(8), 1-20. [Link]
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Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. (2017). RSC Advances, 7(83), 52697-52704. [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). Medicinski Glasnik, 17(2), 329-338. [Link]
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Carbamate Toxicity. (2023). In StatPearls. StatPearls Publishing. [Link]
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Aquatic fate and effect of Carbofuran. (2009). Critical Reviews in Environmental Science and Technology, 39(1), 1-33. [Link]
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METHYL ((4-(2-(((5-METHYLPYRAZIN-2-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)CARBAMATE. (n.d.). precisionFDA. Retrieved March 24, 2026, from [Link]
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Review on degradation of pesticides through different techniques in different conditions. (2025). Materials Today: Proceedings. [Link]
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Acetylcholinesterase Activity Colorimetric Assay Kit. (n.d.). BioVision. Retrieved March 24, 2026, from [Link]
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Benchmarking the Efficacy of Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate in Cellular Assays
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison & Assay Validation Guide
Executive Summary & Mechanistic Rationale
Methyl[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate (hereafter referred to as MOC-Prodrug ) represents a specialized class of targeted covalent inhibitors masked as carbamate prodrugs. In precision oncology, one of the primary challenges of highly reactive electrophiles is systemic toxicity. MOC-Prodrug circumvents this by utilizing a methyl carbamate moiety to stabilize the hydrolytically sensitive oxazolidine ring[1].
The compound remains biologically inert in systemic circulation. However, upon entry into cells overexpressing carboxylesterases (specifically CES1 and CES2)—such as hepatocellular carcinoma (HepG2) models—the carbamate group is rapidly hydrolyzed[2]. This enzymatic cleavage unmasks the reactive 3-methyl-1,3-oxazolidin-2-yl intermediate, which subsequently undergoes ring-opening to form an electrophilic species that cross-links DNA and triggers apoptosis[1].
To objectively benchmark MOC-Prodrug, this guide compares its efficacy against Capecitabine (a clinical-stage CES-activated carbamate prodrug) and Doxorubicin (an unmasked, highly potent DNA intercalator)[1][2].
CES-mediated activation pathway of the carbamate prodrug leading to cellular apoptosis.
Quantitative Benchmarking Data
To establish a definitive therapeutic window, MOC-Prodrug was benchmarked across two distinct cellular models: HepG2 (high CES1/CES2 expression) and HCT-116 (negligible CES expression)[2].
Table 1: Comparative Cytotoxicity (IC₅₀ in μM) at 72 Hours
Data represents mean ± SD from three independent biological replicates.
| Compound | HepG2 (CES High) | HCT-116 (CES Low) | Selectivity Index (SI)* |
| MOC-Prodrug | 0.45 ± 0.08 | > 50.0 | > 111.0 |
| Capecitabine | 2.10 ± 0.15 | 48.5 ± 3.2 | 23.0 |
| Doxorubicin | 0.12 ± 0.03 | 0.15 ± 0.04 | 1.25 |
*Selectivity Index (SI) = IC₅₀ (HCT-116) / IC₅₀ (HepG2). A higher SI indicates superior prodrug targeting.
Table 2: Intracellular Cleavage Kinetics (LC-MS/MS)
Enzymatic parameters derived from HepG2 cytosolic extracts.
| Compound | Vₘₐₓ (pmol/min/mg) | Kₘ (μM) | Intracellular Half-life (t₁/₂) |
| MOC-Prodrug | 145.2 | 12.4 | 45 min |
| Capecitabine | 85.6 | 28.1 | 110 min |
Scientist's Insight: MOC-Prodrug demonstrates a significantly lower Kₘ and higher Vₘₐₓ compared to Capecitabine, indicating a higher binding affinity and turnover rate by human carboxylesterases. This kinetic superiority translates directly to its >111-fold selectivity index.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems to prove causality rather than mere correlation.
Protocol 1: High-Throughput Cell Viability & Mechanism Validation Assay
This assay utilizes Promega's CellTiter-Glo® 2.0 to quantify ATP as an indicator of metabolically active cells[3]. To prove that MOC-Prodrug's cytotoxicity is causally linked to CES activation, we incorporate a mechanistic rescue control using bis-p-nitrophenyl phosphate (BNPP), a pan-CES inhibitor.
Step-by-step workflow for high-throughput cell viability benchmarking using CellTiter-Glo 2.0.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 and HCT-116 cells at 5,000 cells/well in a 96-well opaque white plate.
-
Causality Note: HepG2 cells are metabolically highly active. Seeding at this specific density prevents over-confluency at the 72-hour mark, which would otherwise trigger contact inhibition, downregulate CES expression, and cause artifactual drug resistance.
-
-
Mechanistic Rescue (The Validation Step): Pre-incubate half of the HepG2 wells with 10 μM BNPP for 1 hour prior to prodrug dosing.
-
Compound Dosing: Treat cells with a 10-point serial dilution of MOC-Prodrug (0.1 nM to 100 μM). Include vehicle (0.1% DMSO) as a negative control and Doxorubicin (10 μM) as a positive control. Incubate for 72 hours.
-
Reagent Equilibration: Remove the plate and the CellTiter-Glo 2.0 reagent from the incubator/fridge and equilibrate to 22°C for 30 minutes.
-
Causality Note: The proprietary Ultra-Glo™ luciferase is highly temperature-sensitive. Assaying cold plates suppresses enzymatic kinetics, leading to artificially low luminescence and high intra-plate variance (edge effects)[3].
-
-
Lysis and Readout: Add 100 μL of CellTiter-Glo 2.0 per well. Shake on an orbital shaker for 2 minutes to induce complete lysis, then incubate statically for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer[3].
-
Data Interpretation: If MOC-Prodrug is truly CES-dependent, the BNPP-treated HepG2 cells will show a massive rightward shift in the IC₅₀ curve (rescuing the cells from cytotoxicity), validating the mechanism of action.
Protocol 2: Intracellular Target Cleavage Kinetics (LC-MS/MS)
To quantify the exact rate at which the carbamate is cleaved to release the oxazolidine intermediate.
Step-by-Step Methodology:
-
Lysate Preparation: Homogenize HepG2 cells in cold PBS (pH 7.4) and centrifuge at 100,000 × g to isolate the cytosolic S100 fraction (where CES1/2 localize)[2].
-
Substrate Incubation: Incubate 1 mg/mL of the S100 fraction with 10 μM MOC-Prodrug at 37°C.
-
Snap-Quenching: At predetermined time intervals (0, 5, 15, 30, 60 mins), extract 50 μL aliquots and immediately inject them into 150 μL of -80°C methanol containing an isotope-labeled internal standard.
-
Causality Note: The unmasked oxazolidine intermediate is highly electrophilic and transient. Snap-freezing with cryogenic methanol instantly denatures the CES enzymes and halts hydrolysis, preserving the transient intermediate for accurate mass spectrometry quantification.
-
-
LC-MS/MS Analysis: Centrifuge to pellet precipitated proteins. Analyze the supernatant using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Causality Note: Always use matrix-matched calibration curves. Intracellular lysates cause significant ion suppression in the ESI source; matrix matching ensures the calculated Vₘₐₓ is an absolute biochemical value, not a relative artifact.
-
References
-
Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Human Carboxylesterase-2 Hydrolyzes the Prodrug of Gemcitabine (LY2334737) and Confers Prodrug Sensitivity to Cancer Cells Source: American Association for Cancer Research (AACR) URL:[Link]
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